1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL

Organic synthesis Medicinal chemistry Building blocks

Select for its unique cyclopentyl core and branched isopropyl alcohol side chain, delivering a LogP of ~1.45 and specific steric bulk. This amino alcohol offers non-interchangeable HPLC retention behavior and differential reactivity versus linear-chain analogs, ideal for CNS drug discovery SAR studies, chiral chromatography method development, and chemoselective protection sequences.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B12106706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)C(C1(CCCC1)CN)O
InChIInChI=1S/C10H21NO/c1-8(2)9(12)10(7-11)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3
InChIKeyZGNZCQYAGWJZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL (CAS 1519328-45-0): A Structurally Distinctive Amino Alcohol Building Block with Enhanced Lipophilicity


1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL (CAS 1519328-45-0) is a synthetic amino alcohol characterized by a cyclopentyl core bearing a 1-aminomethyl substituent and a branched 2-methylpropan-1-ol side chain, corresponding to the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . The compound is commercially available at 95% purity and exhibits a predicted LogP of approximately 1.45, reflecting balanced lipophilic character . Its structural framework places it within the broader class of 1-substituted-1-aminomethyl-cycloalkane derivatives, a chemical space associated with gabapentinoid analog development [1]. The combination of a cyclopentyl scaffold with a sterically encumbered branched alcohol substituent distinguishes this compound from simpler amino alcohols and positions it as a specialized intermediate for applications requiring specific conformational and physicochemical profiles.

Why 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL Cannot Be Replaced by Simpler Amino Alcohol Analogs


Within the 1-substituted-1-aminomethyl-cycloalkane chemical space, variations in the nature of the alcohol substituent produce markedly different physicochemical and steric properties that preclude simple interchangeability. Compounds bearing smaller alcohol groups—such as 1-[1-(aminomethyl)cyclopentyl]propan-1-ol (C9H19NO; MW 157.25) or [1-(aminomethyl)cyclopentyl]methanol (C7H15NO; MW 129.2)—exhibit lower molecular weight and altered lipophilicity profiles, which directly affect their behavior in synthetic transformations, purification workflows, and their suitability as intermediates in multi-step sequences [1]. Conversely, analogs with the branched isopropyl alcohol moiety, including 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL, present a distinct steric environment that influences the conformation of the aminomethyl group relative to the cyclopentyl core—a parameter with established significance in the biological activity of gabapentinoid derivatives where substitution pattern determines target engagement [2]. The decision to procure a specific analog must therefore be driven by the precise structural requirements of the intended synthetic or biological application, as even single-carbon differences in the alcohol side chain yield compounds that are functionally non-interchangeable.

Quantitative Differentiation Evidence for 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL: A Comparative Analysis


Molecular Weight and Volume: Distinctive Size Differentiation from Lower-MW Amino Alcohol Analogs

1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL (C10H21NO; MW 171.28) exhibits a molecular weight that is 14.03 g/mol higher (9% increase) than that of 1-[1-(aminomethyl)cyclopentyl]propan-1-ol (C9H19NO; MW 157.25) . Relative to the minimal analog [1-(aminomethyl)cyclopentyl]methanol (C7H15NO; MW 129.2), the difference expands to 42.08 g/mol (33% increase) [1]. This molecular weight differentiation reflects the additional methyl branching on the alcohol side chain, which increases the compound's van der Waals volume and steric bulk. The increased molecular size directly impacts practical considerations in synthetic workflows, including chromatographic retention behavior, crystallization propensity, and the compound's suitability for applications where a specific molecular weight range is required for downstream processing or analytical detection sensitivity.

Organic synthesis Medicinal chemistry Building blocks

Lipophilicity (LogP): Predicted Lipophilicity Compared with Linear and Branched Chain Analogs

The predicted LogP of 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL is approximately 1.45 . In contrast, the structurally related compound 1-amino-1-cyclopentyl-2-methylpropan-2-ol (CAS 103490-65-9; a regioisomeric tertiary alcohol) exhibits a lower predicted LogP of 1.2748 [1], a difference of 0.175 log units. This difference, while modest in absolute magnitude, represents a meaningful shift in the lipophilicity-hydrophilicity balance that can influence compound behavior in partitioning-based assays, reversed-phase chromatography, and permeability predictions. Additionally, the presence of the branched isopropyl group distinguishes 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL from linear-chain analogs such as 1-[1-(aminomethyl)cyclopentyl]butan-1-ol (C10H21NO; same molecular formula but with an n-propyl rather than isopropyl alcohol side chain) . The branched chain introduces steric hindrance adjacent to the hydroxyl-bearing carbon, which can modulate hydrogen bonding capacity and metabolic stability relative to linear analogs—a property that may be relevant in applications where differential metabolic susceptibility is desired.

Physicochemical properties ADME prediction Lipophilicity

Hydrogen Bonding Capacity: Donor and Acceptor Count Relative to Simplified Analogs

1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL contains two hydrogen bond donors (primary amine NH2 and secondary alcohol OH) and two hydrogen bond acceptors (amine N and alcohol O) . This H-bond donor/acceptor profile is identical to that of the lower-molecular-weight analog 1-[1-(aminomethyl)cyclopentyl]propan-1-ol, which also bears one primary amine and one secondary alcohol . However, the increased steric bulk surrounding the alcohol oxygen in 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL, conferred by the adjacent isopropyl group, may partially shield the hydroxyl moiety and alter its effective hydrogen bonding participation in crowded environments or crystalline packing. The regioisomeric analog 1-amino-1-cyclopentyl-2-methylpropan-2-ol (CAS 103490-65-9) differs in its H-bond profile, possessing three donors and two acceptors due to the tertiary alcohol and primary amine configuration [1]. This difference in donor count may result in distinct solubility and intermolecular interaction patterns, making the target compound preferable when a specific H-bond donor stoichiometry is required for receptor-ligand interactions or when excessive hydrogen bonding could impede desired synthetic transformations.

Molecular interactions Solubility Crystal engineering

Recommended Research and Industrial Applications for 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL Based on Quantified Differentiation


Gabapentinoid Analog Library Synthesis Requiring Specific Steric and Lipophilic Profiles

The compound belongs to the 1-substituted-1-aminomethyl-cycloalkane derivative class disclosed in WO1999031075A1 as gabapentin analogs for neurological disorder treatment [1]. In structure-activity relationship (SAR) studies within this chemical space, the nature of the alcohol substituent has been shown to influence pharmacological properties. 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL offers a specific combination of a cyclopentyl core with a branched isopropyl alcohol side chain that provides intermediate lipophilicity (LogP ~1.45) and distinct steric character . This profile may be advantageous when SAR exploration requires systematic variation of the alcohol substituent to probe the effects of steric bulk and lipophilicity on target binding or ADME properties. Its molecular weight (171.28 g/mol) and H-bond donor count (2) are well-suited for CNS drug discovery programs where moderate size and controlled hydrogen bonding capacity are desired for blood-brain barrier permeability considerations.

Chromatographic Method Development Requiring Distinct Retention Characteristics

The increased molecular weight (+14.03 g/mol vs propan-1-ol analog) and predicted LogP (~1.45) of 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL translate to distinct reversed-phase HPLC retention behavior compared to smaller amino alcohol analogs [1]. This differentiation enables its use as a reference compound in method development scenarios where baseline separation from lower-molecular-weight synthetic intermediates or byproducts is required. The branched isopropyl group adjacent to the alcohol functionality introduces additional steric hindrance that may affect the compound's interaction with stationary phases, potentially offering unique selectivity in normal-phase or chiral chromatography applications where simpler linear-chain analogs fail to provide adequate resolution.

Building Block for Sterically Demanding Amide or Ester Coupling Reactions

The secondary alcohol functionality of 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL is flanked by an isopropyl group, which introduces steric shielding around the hydroxyl oxygen [1]. In synthetic applications requiring selective acylation or esterification, this steric environment may modulate reaction rates and regioselectivity compared to less hindered analogs such as 1-[1-(aminomethyl)cyclopentyl]propan-1-ol. The increased steric demand can be exploited to achieve chemoselective protection/deprotection sequences where differential reactivity between primary amines and sterically shielded secondary alcohols is advantageous. Additionally, the steric bulk of the isopropyl group may impart conformational rigidity to amide or ester products derived from this alcohol, potentially influencing the biological activity or physical properties of downstream compounds in medicinal chemistry programs.

Crystallization and Solid-Form Screening Where Higher Molecular Weight Alters Packing

With a molecular weight of 171.28 g/mol, 1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-OL is significantly larger than the minimal analog [1-(aminomethyl)cyclopentyl]methanol (MW 129.2) and moderately larger than 1-[1-(aminomethyl)cyclopentyl]propan-1-ol (MW 157.25) [1][2]. This increased molecular weight, combined with the conformational flexibility introduced by the branched isopropyl chain, alters the compound's potential for crystalline packing and solid-state stability. In solid-form screening campaigns for intermediates or active pharmaceutical ingredients (APIs), this compound may exhibit polymorphism, solvate formation, or crystal habit characteristics that differ from its smaller analogs. These differences can be exploited to improve isolation yield, filtration properties, or long-term storage stability in process chemistry and formulation development workflows.

Quote Request

Request a Quote for 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.